molecular formula C8H11NO3 B1367079 (4,5-Dimethoxypyridin-2-yl)methanol CAS No. 62885-49-8

(4,5-Dimethoxypyridin-2-yl)methanol

Cat. No. B1367079
CAS RN: 62885-49-8
M. Wt: 169.18 g/mol
InChI Key: WEKYFXSPOXGUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of DPM is C8H11NO3 . Its molecular weight is 169.18 g/mol .


Chemical Reactions Analysis

Specific chemical reactions involving DPM are not explicitly mentioned in the sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of DPM are not explicitly mentioned in the sources .

Scientific Research Applications

Catalytic Applications

  • Synthesis of Nickel Complexes: The compound (4,5-Dimethoxypyridin-2-yl)methanol has been used in the synthesis of nickel complexes, which are applied in the catalytic oligomerization of ethylene, showing significant activity in the formation of dimers and trimers of ethylene (Kermagoret & Braunstein, 2008).

Organic Synthesis and Chemical Studies

  • Investigations in Heterogeneously Catalysed Condensations: This compound is involved in the condensation of glycerol with various aldehydes and ketones, leading to the production of novel platform chemicals, indicating its importance in the synthesis of glycerol derivatives (Deutsch, Martin, & Lieske, 2007).
  • Electrochemical Studies: Electrochemical oxidation studies of catechol and 4-methylcatechol in methanol have indicated the conversion of these compounds to 4,5-dimethoxy-o-benzoquinone, demonstrating its role in electro-organic synthesis (Nematollahi & Golabi, 1996).
  • Spectroscopic Studies: The molecular organization of certain compounds like 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol is altered in different solvents including methanol, indicating the compound's significance in studying solvent effects on molecular structures (Matwijczuk et al., 2018).

Synthesis and Molecular Structure Analysis

  • Synthesis and Crystal Structure: The compound has been used in the synthesis and molecular structure analysis of various organic molecules, indicating its utility in the field of crystallography and organic chemistry (Maru & Shah, 2013).

Applications in Catalysis

  • Hydrogen Bonded Pyridine Dimer Formation: In the electrocatalytic reduction of carbon dioxide to methanol, the hydrogen-bonded pyridine dimer, which involves (4,5-Dimethoxypyridin-2-yl)methanol, may act as a pre-electrocatalyst for CO2 activation (Yan, Gu, & Bocarsly, 2014).
  • Selective Oxidation of Methanol: The compound has been used in the selective oxidation of methanol to produce dimethoxymethane, highlighting its importance in catalytic processes for the conversion of methanol to valuable chemicals (Fu & Shen, 2007).

Future Directions

While specific future directions for DPM are not mentioned, methanol, a related compound, is noted for its versatility and potential for growth and decarbonization . The methanol industry is expected to reinvest in conventional methanol to support demand growth long term .

properties

IUPAC Name

(4,5-dimethoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-7-3-6(5-10)9-4-8(7)12-2/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKYFXSPOXGUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC(=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499446
Record name (4,5-Dimethoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-Dimethoxypyridin-2-yl)methanol

CAS RN

62885-49-8
Record name (4,5-Dimethoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

19 g of 4,5-dimethoxy-2-methylpyridine 1-oxide are metered into 60 ml of acetic anhydride, warmed to 80° C., in the course of 30 minutes in a manner such that the temperature does not rise above 100° C. After a further 45 minutes at 85° C., excess acetic anhydride is distilled off in vacuo and the oily dark residue, which essentially consists of the intermediate 2-acetoxymethyl-4,5-dimethoxypyridine is stirred with 80 ml of 2N sodium hydroxide solution at 80° C. for 1 hour. After dilution with 80 ml of water and cooling, the mixture is extracted eight times with 100 ml of methylene chloride each time, the combined organic phases are washed twice with 1N sodium hydroxide solution, dried and concentrated and the crystalline, brownish residue is recrystallized from toluene. 14 g (74% of theory) of 2-hydroxymethyl-4,5-dimethoxy-pyridine of m.p. 122°-124° C. are obtained.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,5-Dimethoxypyridin-2-yl)methanol
Reactant of Route 2
(4,5-Dimethoxypyridin-2-yl)methanol
Reactant of Route 3
(4,5-Dimethoxypyridin-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
(4,5-Dimethoxypyridin-2-yl)methanol
Reactant of Route 5
(4,5-Dimethoxypyridin-2-yl)methanol
Reactant of Route 6
(4,5-Dimethoxypyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.